6-Aminopyridin-3-yl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminopyridin-3-yl selenocyanate is an organoselenium compound with the molecular formula C6H5N3Se. It is a derivative of pyridine, where the amino group is positioned at the 6th carbon and the selenocyanate group at the 3rd carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridin-3-yl selenocyanate typically involves the reaction of 6-aminopyridine with potassium selenocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminopyridin-3-yl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include seleninic acids, selenols, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Aminopyridin-3-yl selenocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Industry: It can be used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 6-Aminopyridin-3-yl selenocyanate exerts its effects involves the interaction of the selenocyanate group with cellular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
- p-Xylene selenocyanate
Uniqueness
6-Aminopyridin-3-yl selenocyanate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Eigenschaften
CAS-Nummer |
77404-69-4 |
---|---|
Molekularformel |
C6H5N3Se |
Molekulargewicht |
198.10 g/mol |
IUPAC-Name |
(6-aminopyridin-3-yl) selenocyanate |
InChI |
InChI=1S/C6H5N3Se/c7-4-10-5-1-2-6(8)9-3-5/h1-3H,(H2,8,9) |
InChI-Schlüssel |
OJFTVDGKDSJQET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[Se]C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.